5-BRomo-2-(oxetan-3-yloxy)pyridine
Overview
Description
5-Bromo-2-(oxetan-3-yloxy)pyridine is an organic compound that is used in a variety of scientific research applications. It is a bromine-containing heterocyclic compound with a pyridine ring and an oxetane moiety. It is a colorless solid with a melting point of 129-130°C. 5-Bromo-2-(oxetan-3-yloxy)pyridine has been used in the synthesis of a variety of biologically active compounds, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: The compound “5-Bromo-2-(oxetan-3-yloxy)pyridine” is used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .
- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives . The reaction was catalyzed by palladium .
- Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .
properties
IUPAC Name |
5-bromo-2-(oxetan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZSCAWJZVAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-BRomo-2-(oxetan-3-yloxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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